molecular formula C20H16N2O6 B6419463 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one CAS No. 892759-09-0

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one

Cat. No.: B6419463
CAS No.: 892759-09-0
M. Wt: 380.3 g/mol
InChI Key: ULJFWRQVZGABKK-UHFFFAOYSA-N
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Description

3-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one is a complex organic compound that combines a chromen-2-one core with an oxadiazole ring and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxy-2H-chromen-2-one typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

  • Coupling with Chromen-2-one: : The oxadiazole intermediate is then coupled with a chromen-2-one derivative. This step often involves the use of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF).

  • Introduction of the Dimethoxyphenyl Group: : The final step involves the introduction of the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction. This can be achieved using a suitable leaving group on the chromen-2-one derivative and a nucleophile derived from the dimethoxyphenyl compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or the chromen-2-one core, potentially leading to ring-opening or hydrogenation products.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).

    Substitution: Electrophilic substitution using reagents like bromine (Br₂) or nucleophilic substitution using alkoxides or amines.

Major Products

    Oxidation: Quinones or other oxidized aromatic compounds.

    Reduction: Reduced forms of the oxadiazole or chromen-2-one rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis

Properties

IUPAC Name

3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-methoxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O6/c1-24-13-5-7-15-12(8-13)9-14(20(23)27-15)19-21-18(22-28-19)11-4-6-16(25-2)17(10-11)26-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULJFWRQVZGABKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=NC(=NO3)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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